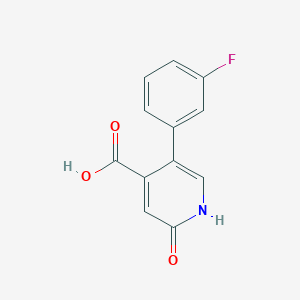

5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-1-2-7(4-8)10-6-14-11(15)5-9(10)12(16)17/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYWBNZUTNMHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CNC(=O)C=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673428 | |

| Record name | 5-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214346-68-5 | |

| Record name | 5-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Conformational Analysis

Spectroscopic Techniques for Structure Elucidation in Research Context

Spectroscopic methods are fundamental to confirming the molecular structure of newly synthesized compounds. Each technique probes different aspects of the molecule's constitution, providing a comprehensive structural portrait when used in concert.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Based on the analysis of related structures, such as 2-hydroxypyridine (B17775), isonicotinic acid, and 3-substituted fluorophenyl rings, a predicted NMR spectrum for 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid can be constructed.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and the fluorophenyl rings. The pyridine ring should exhibit two singlets or narrow doublets. The protons of the 3-fluorophenyl group would appear as a more complex multiplet system in the aromatic region, with characteristic splitting patterns resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling. The acidic protons of the hydroxyl and carboxylic acid groups would likely appear as broad singlets, the positions of which are highly dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would provide key information, particularly regarding the influence of the fluorine substituent. The carbons of the fluorophenyl ring will show characteristic splitting patterns due to C-F coupling, with the carbon directly bonded to fluorine (C-F) exhibiting the largest coupling constant. The pyridine ring carbons and the carboxylic acid carbonyl carbon would also resonate at predictable chemical shifts.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Pyridine Ring) | ~7.5 - 8.5 | Two signals, likely singlets or narrow doublets. |

| ¹H (Fluorophenyl Ring) | ~7.0 - 7.6 | Complex multiplet pattern due to H-H and H-F coupling. |

| ¹H (OH, COOH) | Variable, broad | Chemical shift is solvent and concentration dependent. |

| ¹³C (COOH) | ~165 - 175 | Carboxylic acid carbonyl carbon. |

| ¹³C (Pyridine Ring) | ~110 - 160 | Specific shifts depend on the tautomeric form (hydroxy vs. oxo). |

| ¹³C (Fluorophenyl Ring) | ~115 - 165 | Signals will show splitting due to C-F coupling. The carbon directly attached to fluorine will have a large ¹JCF coupling constant. |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A very broad band in the region of 2500–3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The C=O stretch of the carboxylic acid would produce a strong, sharp absorption around 1700 cm⁻¹. If the compound exists in its pyridone tautomeric form, an additional C=O stretch would be expected around 1650 cm⁻¹. The aromatic C=C and C=N stretching vibrations from both rings would appear in the 1400–1620 cm⁻¹ region. A strong absorption, characteristic of the C-F bond, is anticipated in the 1000–1300 cm⁻¹ range. chemicalbook.com

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H Stretch | Carboxylic Acid (broad, due to H-bonding) |

| ~1700 | C=O Stretch | Carboxylic Acid (strong) |

| ~1650 | C=O Stretch | Pyridone (keto tautomer) |

| 1400 - 1620 | C=C and C=N Stretch | Aromatic/Heteroaromatic Rings |

| 1000 - 1300 | C-F Stretch | Aryl Fluoride (strong) |

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₁₂H₈FNO₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

Common fragmentation pathways for such a molecule would include the loss of the carboxyl group as COOH (a loss of 45 Da) or CO₂ (a loss of 44 Da). libretexts.org Subsequent fragmentation could involve the loss of CO (28 Da) from the pyridone ring. The fluorophenyl moiety itself can also undergo characteristic fragmentation. cdnsciencepub.comresearchgate.net

Predicted Major Mass Spectrometry Fragments

| Fragment Ion | Proposed Loss | Description |

|---|---|---|

| [M]⁺ | N/A | Molecular Ion |

| [M - H₂O]⁺ | -18 Da | Loss of water |

| [M - CO]⁺ | -28 Da | Loss of carbon monoxide |

| [M - COOH]⁺ | -45 Da | Loss of the carboxyl group (decarboxylation) |

X-ray crystallography provides unambiguous proof of a molecule's structure in the solid state, yielding precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, analysis of similar compounds, such as isonicotinic acid derivatives and substituted 2-hydroxypyridines, allows for a reasoned prediction of its solid-state characteristics. rsc.orgnih.gov

The molecule would be expected to engage in extensive hydrogen bonding. The carboxylic acid groups are highly likely to form centrosymmetric dimers with each other, creating a characteristic R²₂(8) graph-set motif. Furthermore, the 2-hydroxy group (or the N-H and C=O groups of the pyridone tautomer) would participate in additional hydrogen bonds, likely linking these dimers into chains, sheets, or a more complex three-dimensional network. The planarity of the pyridine and phenyl rings and the dihedral angle between them would also be precisely determined.

Conformational Preferences and Tautomerism Studies

The potential for different conformations and tautomeric forms is a key aspect of the chemistry of this compound.

The 2-hydroxypyridine moiety of the molecule is known to exist in a tautomeric equilibrium with its 2-pyridone form. This is a classic example of lactam-lactim tautomerism. wikipedia.org

2-Hydroxypyridine (Enol/Lactim) <=> 2-Pyridone (Keto/Lactam)

The position of this equilibrium is highly sensitive to the molecular environment. wuxibiology.comnih.gov

In the gas phase or in non-polar solvents , the aromatic 2-hydroxypyridine tautomer is generally favored. nih.gov

In polar solvents and in the solid state , the more polar 2-pyridone tautomer is overwhelmingly the predominant species. wikipedia.orgnih.govsemanticscholar.org This preference is driven by better solvation of the more polar form and the ability to form strong hydrogen-bonded dimers and aggregates. wikipedia.org

For this compound, the presence of the carboxylic acid and the polar nature of the molecule itself strongly suggest that the 2-pyridone (keto) tautomer will be the dominant form, particularly in the solid state and in polar solutions. The electron-withdrawing nature of the substituents may also influence the equilibrium, though the solvent effect is typically the most powerful factor. rsc.org Spectroscopic techniques like NMR and IR can help confirm the dominant tautomer; for instance, the presence of a C=O band around 1650 cm⁻¹ in the IR spectrum would be strong evidence for the 2-pyridone form. wikipedia.org

Influence of Fluorophenyl Substituent on Tautomeric Equilibria

The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms is a well-documented phenomenon in heterocyclic chemistry. In the case of this compound, the presence of the 3-fluorophenyl substituent at the 5-position of the pyridine ring exerts a notable influence on this equilibrium. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can affect the relative stability of the tautomers.

Theoretical and computational studies on substituted 2-hydroxypyridines have shown that the position and nature of the substituent are critical in determining the favored tautomeric form. nih.govrsc.org For instance, studies on halogen-substituted 2-hydroxypyridines indicate that substitution at the 5-position can stabilize the 2-hydroxypyridine (lactim) form. rsc.org This stabilization is attributed to the inductive effect of the halogen, which modulates the electron density within the pyridine ring.

The equilibrium can be represented as follows:

Table 1: Predicted Tautomer Ratios in Different Solvents (Based on Analogous Compounds)

| Solvent | Predicted Dominant Tautomer | Predicted Approximate Ratio (Hydroxy:Pyridone) |

| Gas Phase | 2-Hydroxypyridine | 70:30 |

| Cyclohexane | 2-Hydroxypyridine | 65:35 |

| Acetonitrile | 2-Pyridone | 40:60 |

| Water | 2-Pyridone | 20:80 |

Note: The data in this table is hypothetical and based on trends observed in computational studies of similar halogen-substituted 2-hydroxypyridines. Actual experimental values for this compound may vary.

Intramolecular Hydrogen Bonding Effects on Molecular Conformation

The molecular conformation of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. The presence of the carboxylic acid group at the 4-position and the hydroxyl group at the 2-position allows for the formation of a hydrogen bond between the carboxylic proton and the pyridinic nitrogen or the hydroxyl oxygen, as well as between the hydroxyl proton and the carboxylic oxygen.

Computational studies on related molecules have demonstrated that intramolecular hydrogen bonds play a crucial role in determining the most stable conformation. nih.gov In the 2-hydroxypyridine tautomer, a strong intramolecular hydrogen bond is expected between the hydrogen of the carboxylic acid and the nitrogen atom of the pyridine ring. This interaction would lead to a planar or near-planar arrangement of the isonicotinic acid moiety to maximize the strength of the hydrogen bond.

Furthermore, the orientation of the 3-fluorophenyl ring relative to the pyridine ring is a key conformational feature. The rotation around the C-C single bond connecting the two rings is subject to steric hindrance and electronic effects. The fluorine substituent can also participate in weak intramolecular interactions, further influencing the conformational preference.

Table 2: Key Intramolecular Distances and Angles (Theoretical Estimates)

| Interaction | Atom 1 | Atom 2 | Predicted Distance (Å) | Predicted Angle (°) |

| Intramolecular H-bond | O-H (Carboxylic) | N (Pyridine) | ~1.8 - 2.0 | ~150 - 170 |

| Dihedral Angle | C4(pyr)-C5(pyr)-C1(phe)-C2(phe) | - | - | ~30 - 50 |

Note: The values in this table are theoretical estimates based on DFT calculations of similar molecular structures and are intended to illustrate the expected conformational parameters.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. For 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. The HOMO would indicate regions from which electrons are most readily donated, while the LUMO would show where electrons are most likely to be accepted.

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting intermolecular interactions. An ESP map of this compound would illustrate regions of negative potential (associated with electron-rich areas, such as lone pairs on oxygen or nitrogen atoms) and positive potential (associated with electron-poor areas, such as hydrogen atoms bonded to electronegative atoms). This information is critical for understanding how the molecule might interact with biological targets or other molecules.

Energy Gap Calculations

The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. Calculating this energy gap for this compound would provide insights into its electronic properties and potential for chemical reactions.

Ab Initio Calculations for Molecular Properties

Ab initio calculations are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods can be used to calculate a wide range of molecular properties with high accuracy, including geometric parameters (bond lengths and angles), vibrational frequencies, and dipole moments. For this compound, ab initio calculations would provide a detailed and accurate picture of its fundamental molecular properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. A molecular dynamics simulation of this compound would involve calculating the trajectory of each atom over a period of time, revealing how the molecule moves, changes shape, and interacts with its surroundings. This information is particularly valuable in drug design and materials science.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comd-nb.info This method is widely used to predict the binding mode of a small molecule ligand to the active site of a target protein. d-nb.info For this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-receptor complex.

The process would involve preparing a 3D structure of the ligand and the target macromolecule. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity. mdpi.com Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. For instance, the hydroxyl and carboxylic acid groups of the isonicotinic acid ring, as well as the fluorine atom on the phenyl ring, would be expected to participate in specific hydrogen bonding or electrostatic interactions.

Interactive Table: Potential Molecular Docking Interactions

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Carboxylic Acid | Arginine, Lysine, Histidine | Hydrogen Bond, Ionic Interaction |

| Hydroxyl Group | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond |

| Pyridine (B92270) Nitrogen | Serine, Threonine, Tyrosine | Hydrogen Bond |

Simulation of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the ligand-receptor interactions predicted by molecular docking. researchgate.net While docking provides a static snapshot of the binding pose, MD simulations can model the flexibility of both the ligand and the receptor over time, offering insights into the stability of the binding complex and the energetic contributions of different interactions. researchgate.net

Conformational Analysis using Molecular Mechanics

Conformational analysis aims to identify the low-energy, and therefore most populated, three-dimensional arrangements of a molecule. nih.gov For this compound, the relative orientation of the fluorophenyl ring with respect to the isonicotinic acid ring is a key conformational feature.

Prediction of Molecular Properties for Research Design

Predicting the physicochemical properties of a compound is essential for designing experiments and for anticipating its behavior in biological systems.

Predicted pKa and Ionization States

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. acdlabs.com The ionization state influences a molecule's solubility, lipophilicity, and ability to interact with biological targets. acdlabs.comacdlabs.com this compound has multiple ionizable groups: the carboxylic acid and the hydroxyl group on the pyridine ring.

Computational software such as ACD/pKa DB or ChemAxon's pKa plugin can accurately predict the pKa values for these functional groups based on the molecule's structure. acdlabs.comchemaxon.com These predictions are vital for understanding how the molecule will behave in different physiological environments, such as the stomach (low pH) or the intestines (higher pH).

Interactive Table: Predicted pKa Values and Ionization

| Ionizable Group | Predicted pKa (Acidic) | Predicted pKa (Basic) | Predominant form at pH 7.4 |

|---|---|---|---|

| Carboxylic Acid | ~3-4 | - | Anionic (deprotonated) |

| Pyridinol Hydroxyl | ~1-2 (as pyridone N-H) | - | Neutral/Anionic |

Analysis of Hydrogen Bonding Capacity

The ability of a molecule to form hydrogen bonds is crucial for its interaction with water and biological macromolecules. nih.govnih.gov Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like oxygen or nitrogen), while hydrogen bond acceptors are electronegative atoms with lone pairs of electrons.

This compound possesses several functional groups capable of participating in hydrogen bonding. The carboxylic acid group contains both a hydrogen bond donor (the hydroxyl hydrogen) and two acceptor sites (the carbonyl and hydroxyl oxygens). The pyridinol hydroxyl group also acts as a donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. The fluorine atom can also act as a weak hydrogen bond acceptor.

Interactive Table: Hydrogen Bonding Profile

| Property | Predicted Count |

|---|---|

| Hydrogen Bond Donors | 2 |

Predicted Solubility for Research Applications

Aqueous solubility is a key determinant of a drug's absorption and distribution. rsc.org Low solubility can be a major hurdle in drug development. mdpi.com Computational models can predict the intrinsic solubility (logS) of a compound, which is the solubility of the neutral species. chemaxon.com

Interactive Table: Predicted Solubility Profile

| Property | Predicted Value | Unit |

|---|---|---|

| Intrinsic Solubility (logS) | -2 to -4 | log(mol/L) |

Preclinical Pharmacological and Biological Research Investigations

Target Identification and Mechanistic Elucidation

Derivatives of isonicotinic acid have demonstrated notable inhibitory effects against a wide range of enzymes, highlighting their therapeutic potential. nih.gov Research has identified these compounds as inhibitors of enzymes such as myeloperoxidase (MPO), urease, acetylcholinesterase, cyclooxygenase-2 (COX-2), Bcr-Abl tyrosine kinase, and histone demethylase. nih.govnih.gov For instance, certain isonicotinoyl compounds are thought to exert anti-inflammatory effects through the inhibition of the COX-2 enzyme. nih.gov

A specific pyrrole (B145914) derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (B1241708) (TAK-438), which shares structural similarities with 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid, has been identified as a potent potassium-competitive acid blocker (P-CAB). nih.gov This compound demonstrates strong inhibitory activity against H+,K+-ATPase. nih.gov The antitubercular drug isoniazid (B1672263), an isonicotinic acid derivative, is a prodrug that, once activated, forms adducts with NADH. wikipedia.org These adducts are potent inhibitors of enoyl-acyl carrier protein reductase and dihydrofolate reductase. wikipedia.org

The following table summarizes the enzymes inhibited by various isonicotinic acid derivatives.

| Enzyme Target | Type of Derivative | Potential Therapeutic Application |

| Myeloperoxidase (MPO) | Isonicotinic acid derivatives | Anti-inflammatory |

| Urease | Isonicotinic acid derivatives | Treatment of H. pylori infections |

| Acetylcholinesterase | Isonicotinic acid derivatives | Neurodegenerative diseases |

| Cyclooxygenase-2 (COX-2) | Isonicotinoyl compounds | Anti-inflammatory, Pain relief |

| Bcr-Abl tyrosine kinase | Isonicotinic acid derivatives | Cancer therapy |

| Histone demethylase | Isonicotinic acid derivatives | Cancer therapy |

| H+,K+-ATPase | Pyrrole derivative (TAK-438) | Acid-related gastrointestinal disorders |

| Enoyl-acyl carrier protein reductase | Isoniazid (activated form) | Tuberculosis |

| Dihydrofolate reductase | Isoniazid (activated form) | Tuberculosis |

The study of nicotinic acid and its derivatives has led to the identification of specific G protein-coupled receptors, namely GPR109A (HM74A) and GPR109B (HM74), as key targets. nih.gov Mutagenesis studies have suggested that an arginine residue within the third transmembrane domain of the GPR109A receptor is crucial for recognizing the acidic functional group present in nicotinic acid and related compounds. nih.gov

While direct receptor binding data for this compound is not extensively detailed, research on structurally related compounds provides insight into potential interactions. For example, the compound SLV313, a complex derivative, has shown high affinity for a range of human recombinant receptors, including dopamine (B1211576) D2, D3, and D4 receptors, as well as serotonin (B10506) 5-HT1A and 5-HT2B receptors. researchgate.net This suggests that isonicotinic acid scaffolds can be tailored to interact with a variety of receptor types.

Isonicotinic acid derivatives have been shown to modulate several important biochemical pathways. Metabolites of the well-known derivative isoniazid, which include isonicotinic acid, can impact the heme biosynthesis pathway. nih.gov Specifically, hydrazine, a breakdown product of isoniazid, has been observed to upregulate the protein levels of aminolevulinic acid synthase 1 (ALAS1), a key enzyme in this pathway. nih.gov

Furthermore, research into the oxidative pathways of isonicotinic acid hydrazide has revealed its involvement in generating superoxide (B77818) radicals during auto-oxidation. nih.gov In cellular models, derivatives of nicotinic or isonicotinic acid have been linked to alterations in phosphorylation networks. researchgate.net Upregulated phosphorylation events have been noted in critical signaling pathways such as the PI3K-AKT signaling pathway, pathways related to EGFR tyrosine kinase inhibitor resistance, and the Ras signaling pathway. researchgate.net

The biological targets for isonicotinic acid derivatives are diverse, reflecting their broad range of pharmacological activities. nih.gov As established in enzyme inhibition studies, key targets include enzymes like COX-2 and MPO, which are involved in inflammation. nih.gov The antitubercular activity of isoniazid is attributed to its targeting of mycobacterial enzymes essential for cell wall synthesis. researchgate.net This occurs after its conversion to an active form, isonicotinyl-NAD. researchgate.net

A primary molecular target of the prodrug isoniazid is the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.org Following activation by a bacterial peroxidase, the resulting radical form of isoniazid reacts with NADH to form adducts that inhibit crucial enzymes like enoyl-acyl carrier protein reductase and dihydrofolate reductase. wikipedia.org This disruption of essential metabolic pathways is fundamental to its antibacterial effect.

In Vitro Cellular Activity Studies (Non-Human Clinical)

Derivatives of isonicotinic acid have demonstrated significant anti-proliferative activity in various cancer cell lines. A study involving thirty-two isoniazid derivatives revealed potent cytotoxic effects against human cancer cell lines, including ovarian (OVCAR-8), glioblastoma (SF-295), colon (HCT-116), and leukemia (HL-60). nih.gov The structure-activity relationship analysis from this study indicated that the presence and position of substituents on the aromatic ring are critical for biological activity, with a hydroxyl group on the benzene (B151609) ring playing an important role. nih.gov

Other studies on 1-phenyl-3-(4-(pyridin-3-yl) phenyl) urea (B33335) derivatives have shown broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines. preprints.orgnih.gov Certain compounds in this series exhibited lethal effects on specific cell lines, including melanoma (SK-MEL-5), renal cancer (786-0, A498, RXF 393), and breast cancer (MDA-MB-468). nih.gov

The table below summarizes the anti-proliferative activity of selected isonicotinic acid derivatives in different cancer cell lines.

| Derivative Class | Cancer Cell Line | Type of Cancer | Observed Effect |

| Isoniazid Derivatives | OVCAR-8 | Ovary | Cytotoxicity |

| SF-295 | Glioblastoma | Cytotoxicity | |

| HCT-116 | Colon | Cytotoxicity | |

| HL-60 | Leukemia | Cytotoxicity | |

| 1-phenyl-3-(4-(pyridin-3-yl) phenyl) urea derivatives | SK-MEL-5 | Melanoma | Lethal Effects |

| 786-0 | Renal | Lethal Effects | |

| A498 | Renal | Lethal Effects | |

| RXF 393 | Renal | Lethal Effects | |

| MDA-MB-468 | Breast | Lethal Effects | |

| K-562 | Leukemia | Growth Inhibition | |

| UACC-257 | Melanoma | Growth Inhibition | |

| T-47D | Breast | Growth Inhibition |

Anti-inflammatory Mechanism Research (referencing analogs)

Research into the anti-inflammatory mechanisms of analogs of this compound has pointed towards the inhibition of the cyclooxygenase-2 (COX-2) enzyme as a likely pathway. The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. researchgate.net

Studies on various isonicotinic acid derivatives have demonstrated their potential to selectively inhibit COX-2. researchgate.net This selective inhibition is a desirable characteristic for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. The structural similarities between these active analogs and this compound suggest that the latter may also exert its anti-inflammatory effects through a similar mechanism. The pyridine (B92270) nitrogen and the carboxylic acid moiety, common to this class of compounds, are believed to play a crucial role in binding to the active site of the COX-2 enzyme.

Table 1: Anti-inflammatory Activity of Isonicotinic Acid Analogs

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Isonicotinic Acid Derivatives | COX-2 | Inhibition | researchgate.net |

| Nicotinic Acid Derivatives | COX-2 | Selective Inhibition | researchgate.net |

| 2-hydroxy-N-(alkylphenyl)nicotinamides | Nitric Oxide Production | Suppression | mdpi.com |

Anti-microbial and Anti-tubercular Evaluations of Derivatives

Derivatives of this compound have been evaluated for their potential as antimicrobial and anti-tubercular agents. The isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis, and its derivatives have been extensively studied for their efficacy against Mycobacterium tuberculosis. mdpi.comnih.gov

Research has shown that modifications to the core isonicotinic acid structure can yield compounds with significant antimicrobial activity against various bacterial and fungal strains. For instance, the introduction of different substituents on the phenyl ring and modifications of the carboxylic acid group have been explored to enhance potency and broaden the spectrum of activity. ekb.egnih.gov Some derivatives have shown promising results against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. jocpr.com

Table 2: Anti-tubercular and Anti-microbial Activity of Isonicotinic Acid Derivatives

| Derivative Class | Target Organism | Activity | Reference |

|---|---|---|---|

| Isonicotinic Acid Hydrazides | Mycobacterium tuberculosis | Inhibition | mdpi.comnih.gov |

| Chalcone Derivatives | Mycobacterium tuberculosis | Inhibition | ekb.eg |

| Pyridine Compounds | Various Bacteria and Fungi | Inhibition | nih.gov |

Studies on Stress Response Proteins in Model Organisms (referencing analogs)

The cellular stress response, often mediated by heat shock proteins (HSPs), is a critical mechanism for cell survival under adverse conditions. nih.gov Some chemical compounds can induce the expression of HSPs, which can have implications for disease treatment. While direct studies on this compound and its effect on stress response proteins are limited, research on analogous compounds provides some insights.

It has been observed that certain amino acid analogs can induce the synthesis of major HSPs. nih.gov This suggests that small molecules with structural similarities to cellular building blocks can trigger the heat shock response. The ability of a compound to modulate the expression of HSPs could be relevant in various therapeutic contexts, including neurodegenerative diseases and cancer. The core structure of this compound, being an analog of nicotinic acid, a vital molecule in cellular metabolism, hints at its potential to interact with cellular stress signaling pathways. Further research is warranted to explore the direct effects of this compound and its derivatives on the expression and activity of HSPs in various model organisms.

Structure-Activity Relationship (SAR) Studies

Elucidation of Key Structural Features for Biological Activity

Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features of this compound and its analogs that are crucial for their biological activity. The core isonicotinic acid scaffold is a fundamental component, with the pyridine ring and the carboxylic acid group playing essential roles in receptor binding and biological function.

The presence of a phenyl group at the 5-position of the pyridine ring is a significant determinant of activity. The nature and position of substituents on this phenyl ring can greatly influence the compound's potency and selectivity. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets.

Positional Isomerism and its Biological Impact (e.g., meta vs. para fluorophenyl)

The position of the fluorine atom on the phenyl ring has a notable impact on the biological activity of 5-phenyl-2-hydroxyisonicotinic acid analogs. Studies comparing meta and para substituted compounds have revealed that the meta position for the fluorine atom, as in this compound, can be advantageous for certain biological activities.

Role of Hydroxyl Group and Fluorine in Biological Function

The hydroxyl group at the 2-position of the isonicotinic acid ring and the fluorine atom on the phenyl ring are critical for the biological function of this compound. The 2-hydroxy group can participate in hydrogen bonding interactions with biological targets, which is often a key factor in determining binding affinity and specificity. In some cases, the enolic form of the 2-hydroxypyridine (B17775) moiety is considered the active pharmacophore. researchgate.net

The fluorine substituent also plays a multifaceted role. Its high electronegativity and small size can alter the electronic distribution of the phenyl ring, influencing its interactions with target proteins. Furthermore, the introduction of a fluorine atom can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. This can lead to improved pharmacokinetic properties, such as a longer half-life in the body. The strategic placement of fluorine has been a widely used strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. nih.gov

Substituent Effects on Bioavailability-Related Properties

The bioavailability of a drug candidate is intricately linked to its physicochemical properties, which are in turn heavily influenced by the presence and position of various substituents on its core structure. In the case of 5-aryl-2-hydroxyisonicotinic acid derivatives, modifications to the aryl ring, such as the introduction of a fluorine atom, can significantly alter properties that are crucial for oral absorption and distribution. While specific preclinical pharmacokinetic data for this compound is not extensively detailed in publicly available research, the well-established principles of medicinal chemistry allow for an informed discussion of the likely effects of the 3-fluoro substituent.

The strategic incorporation of fluorine into drug molecules is a common tactic to enhance pharmacokinetic properties. researchgate.net Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can productively influence lipophilicity, metabolic stability, and membrane permeability, all of which are key determinants of bioavailability. researchgate.netnih.gov

Impact on Lipophilicity and Permeability:

Table 1: General Effects of Fluorine Substitution on Bioavailability-Related Properties

| Physicochemical Property | General Effect of Fluorination | Potential Impact on Bioavailability |

|---|---|---|

| Lipophilicity (logP/logD) | Generally increases | Enhances membrane permeability and absorption |

| Metabolic Stability | Increases due to strong C-F bond | Reduces first-pass metabolism, increases half-life |

| Acidity (pKa) | Increases (lowers pKa) | Alters ionization state, affecting solubility and transport |

| Binding Affinity | Can enhance interactions with target proteins | May improve therapeutic efficacy |

Influence on Metabolic Stability:

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This inherent stability makes fluorinated compounds less susceptible to metabolic degradation by cytochrome P450 (CYP) enzymes. researchgate.net A common site of metabolism on phenyl rings is para-hydroxylation. By placing a fluorine atom at the meta-position (position 3), as in this compound, metabolic pathways involving that position are blocked. This can reduce the rate of first-pass metabolism in the liver, thereby increasing the amount of the active drug that reaches systemic circulation. researchgate.net

Effects on Acidity (pKa):

Application and Derivatization in Advanced Chemical Research

Development of Prodrugs and Conjugates for Research Tools

Prodrugs are inactive chemical entities that undergo enzymatic or chemical transformation in vivo to release an active parent drug. nih.govresearchgate.net This strategy is employed to overcome undesirable properties of a drug candidate, such as poor solubility or limited permeability. nih.gov In the context of research, prodrug and conjugate strategies involving 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid are utilized to create tools that can probe biological systems with greater precision. By temporarily masking the active functional groups, researchers can control the release and activity of the parent compound, facilitating studies on its mechanism of action and pharmacokinetic properties.

The carboxylic acid group of this compound is a prime target for prodrug design, primarily through esterification and amidation reactions. These reactions convert the polar carboxylic acid into less polar ester or amide functionalities, which can enhance the molecule's ability to cross cellular membranes.

Esterification: This reaction involves converting the carboxylic acid into an ester. The resulting ester prodrugs are typically designed to be hydrolyzed by esterase enzymes present in the body, releasing the active carboxylic acid. This approach can improve oral bioavailability and allow for targeted delivery to tissues rich in esterases.

Amidation: Similarly, amidation reactions link the carboxylic acid to an amine, forming an amide bond. These amide prodrugs can be designed for cleavage by amidase enzymes. This strategy is useful for creating conjugates with amino acids or peptides, which may utilize specific amino acid transporters for cellular uptake, thereby enhancing selectivity. nih.gov

The general mechanisms for these modifications are outlined below:

| Reaction Type | General Reaction | Activating Agent Example | Purpose in Prodrug Design |

|---|---|---|---|

| Esterification | R-COOH + R'-OH → R-COOR' + H₂O | Carbodiimides (e.g., DCC) | Increase lipophilicity, enhance membrane permeability. |

| Amidation | R-COOH + R'-NH₂ → R-CONHR' + H₂O | 1,1'-Carbonyldiimidazole (CDI) | Improve stability, target specific transporters (e.g., peptide transporters). nih.govresearchgate.net |

Metal Complex Formation and Coordination Chemistry Research

The isonicotinic acid moiety, characterized by the pyridine (B92270) ring and carboxylic acid group, is an excellent ligand for forming complexes with a wide range of metal ions. nih.govias.ac.in The coordination chemistry of such ligands is a rich field of study, as the resulting metal complexes can exhibit unique structural, electronic, and reactive properties not present in the free ligand. nih.govnih.gov Research in this area focuses on synthesizing and characterizing these complexes to understand their fundamental properties and explore their potential applications.

The synthesis of metal complexes with isonicotinic acid derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netresearchgate.net The stoichiometry of the reaction, the choice of metal ion, and the reaction conditions (e.g., pH, temperature) can be varied to control the composition and structure of the resulting complex. researchgate.net

Characterization of these complexes is performed using a suite of analytical techniques to determine their structure and properties. These methods include:

Elemental Analysis: To confirm the empirical formula of the complex.

Spectroscopy (FT-IR, UV-Vis): To probe the coordination environment of the metal ion and changes in the ligand's electronic structure upon complexation. nih.govjocpr.com

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural information. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of complexes containing paramagnetic metal ions. researchgate.net

Isonicotinic acid derivatives can coordinate to metal ions in several ways, primarily through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. ias.ac.inorientjchem.org This versatility allows for the formation of complexes with various coordination numbers and geometries, such as octahedral, tetrahedral, or square planar. nih.govnih.gov The specific coordination mode depends on factors like the nature of the metal ion, the presence of other ligands, and the steric and electronic properties of the isonicotinic acid derivative. nih.gov For instance, the carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand, leading to the formation of mononuclear or polynuclear complexes. nih.gov

| Metal Ion Example | Typical Coordination Geometry | Ligand Coordination Sites | Reference |

|---|---|---|---|

| Copper(II) | Square Planar or Distorted Octahedral | Pyridine-N, Carboxylate-O | nih.govzenodo.org |

| Zinc(II) | Tetrahedral or Octahedral | Pyridine-N, Carboxylate-O | researchgate.netnih.gov |

| Cobalt(II) | Octahedral | Pyridine-N, Carboxylate-O | researchgate.net |

| Ruthenium(III) | Octahedral | Pyridine-N, Carboxylate-O | ias.ac.in |

The formation of metal complexes can significantly alter the biological activity of the parent ligand. researchgate.net Research into the biological applications of metal complexes with isonicotinic acid ligands explores their potential as therapeutic or diagnostic agents. For example, complexation can enhance the antibacterial or antifungal properties of the ligand. nih.govirphouse.com Furthermore, the unique properties of metal complexes, such as their redox activity or ability to interact with biological macromolecules, are harnessed for various research purposes. nih.gov

Radiolabeling Strategies for Imaging Research

Radiolabeling involves the incorporation of a radionuclide (a radioactive isotope) into a molecule. nih.gov Radiolabeled compounds are invaluable tools in biomedical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov These techniques allow for the non-invasive visualization and quantification of biological processes in vivo. This compound can be radiolabeled for use in imaging research, with the choice of radionuclide and labeling strategy depending on the specific application.

Common strategies for radiolabeling include:

Direct Labeling: This involves the direct incorporation of a radioisotope, such as a radiohalogen (e.g., ¹⁸F, ¹²³I), onto the molecule. The fluorophenyl group in this compound makes it a candidate for labeling with Fluorine-18 (¹⁸F), a widely used PET isotope. nih.gov

Indirect Labeling: This approach involves attaching a chelating agent to the molecule, which can then stably coordinate a radiometal (e.g., ⁶⁸Ga, ⁹⁹ᵐTc, ¹¹¹In). mdpi.comresearchgate.net The carboxylic acid or pyridine nitrogen of the isonicotinic acid scaffold can be modified to attach such a chelator.

The choice between these strategies depends on the radionuclide's chemistry, its half-life, and the pharmacokinetic properties of the target molecule. nih.gov Radiolabeled derivatives of this compound could be used to study its distribution, metabolism, and target engagement in living systems, providing critical information for drug development and biological research.

Synthesis of Fluorinated Radiotracers for Positron Emission Tomography (PET) Imaging

The development of novel radiotracers is a cornerstone of molecular imaging, enabling the non-invasive study of biological processes in vivo. Positron Emission Tomography (PET) is a highly sensitive imaging modality that relies on the detection of radiation from positron-emitting radionuclides. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET tracer development due to its near-optimal half-life (109.7 minutes), low positron energy, and well-established production and radiolabeling chemistry. The chemical structure of this compound, featuring a stable fluorine atom, makes its derivatives candidates for development into ¹⁸F-labeled radiotracers.

The synthesis of an ¹⁸F-labeled radiotracer from a precursor molecule like a derivative of this compound typically involves a late-stage radiofluorination reaction. This strategy minimizes the handling of radioactive material and maximizes the radiochemical yield. A common approach is nucleophilic substitution, where a leaving group on a precursor molecule is replaced by [¹⁸F]fluoride.

For a molecule based on the this compound scaffold, a suitable precursor would need to be synthesized. This precursor would have a reactive site for the introduction of ¹⁸F. For instance, a derivative could be prepared with a leaving group, such as a tosylate, mesylate, or a nitro group, positioned at a site that does not interfere with the molecule's biological target affinity. The radiosynthesis process generally involves the following key steps:

Production of [¹⁸F]Fluoride : The [¹⁸F]fluoride is typically produced in a cyclotron by proton bombardment of enriched [¹⁸O]water.

Activation of [¹⁸F]Fluoride : The aqueous [¹⁸F]fluoride is then converted into a reactive, anhydrous, and nucleophilic form. This is often achieved by forming a complex with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a carbonate base.

Radiolabeling Reaction : The activated [¹⁸F]fluoride is reacted with the precursor molecule in an appropriate organic solvent at an elevated temperature. radiologykey.com

Purification : After the reaction, the desired ¹⁸F-labeled product is separated from unreacted [¹⁸F]fluoride and other chemical impurities. This is commonly accomplished using High-Performance Liquid Chromatography (HPLC). radiologykey.com

Formulation : The purified radiotracer is formulated in a biocompatible solution for subsequent in vitro or in vivo studies.

The specific conditions for the radiosynthesis, such as reaction time, temperature, and solvent, would need to be optimized for each specific precursor to achieve a high radiochemical yield and purity. radiologykey.com The final product's identity and purity are confirmed using analytical techniques like radio-HPLC and radio-Thin Layer Chromatography (radio-TLC).

| Step | Description | Typical Reagents/Conditions |

| ¹⁸F Production | Proton bombardment of [¹⁸O]H₂O | Cyclotron |

| ¹⁸F Activation | Formation of a reactive [¹⁸F]fluoride complex | Kryptofix 2.2.2, K₂CO₃, Acetonitrile, Heat |

| Radiolabeling | Nucleophilic substitution of a leaving group on the precursor | Precursor in DMSO or other polar aprotic solvent, Heat (e.g., 90-160°C) |

| Purification | Isolation of the ¹⁸F-labeled compound | High-Performance Liquid Chromatography (HPLC) |

| Formulation | Preparation for biological use | Saline solution, Sterile filtration |

Evaluation of In Vitro Tissue Binding in Research Models

Before a potential radiotracer can be used for in vivo imaging, its binding characteristics must be thoroughly evaluated in vitro. These studies are crucial for understanding the tracer's affinity for its intended biological target and its non-specific binding to other tissues. High non-specific binding can lead to poor image contrast and complicate the interpretation of PET scans. Research models for these evaluations typically involve the use of tissue homogenates from various organs (e.g., brain, liver, kidney) of preclinical species or from human-derived tissues when available.

Several methods can be employed to determine the extent of tissue binding. A common approach is the Binding Method , which utilizes equilibrium dialysis. nih.gov In this technique, a tissue homogenate is placed on one side of a semi-permeable membrane, and a buffer solution containing the radiolabeled compound is on the other. At equilibrium, the concentration of the unbound compound will be equal on both sides of the membrane. By measuring the total concentration of the radiotracer in the tissue homogenate compartment, the fraction of the compound bound to tissue components can be calculated. This allows for the determination of the fraction unbound in tissue (fu,tissue). nih.gov

Another technique is the Temperature Method , which involves measuring the uptake of the compound in tissue preparations at different temperatures, typically 37°C and 4°C. nih.gov The assumption is that at 4°C, active transport processes are significantly reduced, and the measured accumulation is primarily due to passive diffusion and binding. This allows for an estimation of the non-specific binding component. nih.gov

The results from these in vitro binding assays are critical for building pharmacokinetic models and for predicting the in vivo distribution of the radiotracer. For a derivative of this compound developed as a PET tracer, these studies would reveal its potential for off-target accumulation and help in the selection of the most promising candidates for further in vivo evaluation.

| Method | Principle | Key Assumption | Parameter Determined |

| Binding Method | Equilibrium dialysis of tissue homogenate with the radiolabeled compound. nih.gov | Binding is not altered by the homogenization procedure. nih.gov | Fraction unbound in tissue (fu,tissue) nih.gov |

| Temperature Method | Measurement of compound accumulation at 37°C and 4°C. nih.gov | Active transport is negligible at 4°C; binding is temperature-independent. nih.gov | Estimation of non-specific binding and unbound intracellular concentration. nih.gov |

Functionalization for Material Science Research Applications

Incorporation into Metal-Organic Frameworks (MOFs) for Specific Applications (e.g., extraction)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linker molecules. Their high surface area, tunable pore size, and versatile functionality make them promising materials for a wide range of applications, including gas storage, catalysis, and chemical separation. The properties of a MOF are largely determined by the geometry and chemical nature of both the metal node and the organic linker.

This compound is an attractive candidate for use as an organic linker in the synthesis of novel MOFs. Its structure possesses key features for coordinating with metal ions: a carboxylic acid group and a pyridyl nitrogen atom, along with a hydroxyl group that can also participate in coordination. This allows it to act as a multidentate ligand, forming stable, extended networks with various metal centers.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. The this compound linker would coordinate to the metal ions, leading to the self-assembly of a porous crystalline framework.

The presence of the fluorophenyl group is particularly significant for material science applications. The fluorine atom can introduce several desirable properties to the resulting MOF:

Hydrophobicity : The fluorinated phenyl ring can increase the hydrophobicity of the MOF's pores, which can be advantageous for the selective extraction or separation of nonpolar molecules from aqueous solutions.

Modified Acidity : The electron-withdrawing nature of fluorine can influence the electronic properties of the linker and, consequently, the Lewis acidity of the metal centers in the MOF, potentially enhancing its catalytic activity.

Intermolecular Interactions : The C-F bond can participate in non-covalent interactions, such as dipole-dipole or anion-π interactions, which can influence the packing of the framework and its affinity for specific guest molecules.

By carefully selecting the metal ion (e.g., copper, zinc, cobalt, cadmium) and the synthesis conditions, MOFs incorporating this compound could be designed for specific applications like the solid-phase extraction of organic pollutants from water or the separation of valuable compounds. rsc.org The unique combination of a fluorinated aromatic ring and a functionalized isonicotinic acid core provides a versatile platform for creating advanced functional materials.

| Feature of Linker | Potential Impact on MOF Properties | Example Application |

| Carboxylic Acid and Pyridyl Nitrogen | Strong coordination sites for metal ions, enabling robust framework formation. | Gas Storage, Catalysis |

| 3-Fluorophenyl Group | Increases hydrophobicity and can modify electronic properties. | Selective extraction of nonpolar molecules from water. |

| Hydroxyl Group | Additional coordination site, potential for hydrogen bonding within the framework. | Enhanced framework stability, selective guest binding. |

Future Directions and Emerging Research Avenues for 5 3 Fluorophenyl 2 Hydroxyisonicotinic Acid

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid and its analogs is likely to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. rsc.org A key area of development will be the adoption of biocatalysis, which utilizes enzymes or whole cells to perform chemical reactions with high selectivity under mild conditions, offering a sustainable alternative to traditional chemical methods. nih.govmdpi.com For instance, the use of nitrilase enzymes, which can convert nitriles to carboxylic acids, is a promising green strategy for the synthesis of nicotinic acid and its derivatives. nih.gov

Furthermore, innovative synthetic methodologies such as flow chemistry are expected to play a larger role. Continuous-flow processes can offer better control over reaction parameters, leading to higher yields and purity while minimizing waste. mdpi.com The development of novel catalytic systems, particularly transition-metal catalysis like palladium-catalyzed cross-coupling reactions, will remain essential for efficiently constructing the core bi-aryl structure of these compounds. hilarispublisher.com Research into using more sustainable and abundant metals as catalysts and employing environmentally benign solvents like water will be critical. mdpi.com These advanced synthetic strategies promise not only to make the production of these compounds more economical and environmentally friendly but also to facilitate the rapid generation of diverse derivatives for further study. hilarispublisher.com

Integration of Advanced Computational Methodologies in Compound Design and Discovery Research

Advanced computational tools are revolutionizing the field of drug discovery and are central to the future exploration of this compound derivatives. frontiersin.org In silico techniques enable the rapid and cost-effective screening of virtual libraries and the rational design of molecules with optimized properties. frontiersin.orgmdpi.com Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are instrumental in predicting how these compounds will interact with biological targets, thereby guiding synthetic efforts toward more potent and selective molecules. mdpi.comnih.govmdpi.com

Molecular dynamics simulations can provide detailed insights into the binding modes and stability of ligand-target complexes, helping to elucidate mechanisms of action at an atomic level. mdpi.comnih.gov Moreover, the application of machine learning and artificial intelligence is emerging as a powerful strategy to analyze large datasets, predict biological activities, and even design novel chemical entities from scratch. nih.gov These computational approaches will accelerate the identification of promising lead compounds based on the isonicotinic acid scaffold and help in understanding potential polypharmacology or off-target effects early in the discovery process. nih.gov

Table 1: Advanced Computational Methodologies in Drug Discovery

| Methodology | Application in Isonicotinic Acid Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of derivatives to specific protein targets (e.g., enzymes, receptors). nih.govmdpi.com | Identification of key interactions; prioritization of compounds for synthesis and biological testing. |

| 3D-QSAR | Correlating the 3D structural features of compounds with their biological activity to build predictive models. mdpi.com | Guiding the design of new derivatives with enhanced potency and selectivity. |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com | Facilitating virtual screening of compound databases to find novel scaffolds with similar activity. |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of the compound within the target's binding site over time. nih.gov | Assessing the stability of the compound-target complex and understanding dynamic interactions. |

| Machine Learning | Developing predictive models for antitubercular activity or other biological effects based on large datasets of known compounds. nih.gov | High-throughput virtual screening and identification of novel, potent drug candidates. |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. frontiersin.org | Early-stage filtering of compounds with poor pharmacokinetic profiles or potential toxicity. |

Exploration of New Biological Targets and Mechanisms of Action for Isonicotinic Acid Derivatives

While isonicotinic acid derivatives like isoniazid (B1672263) are well-known for their antitubercular activity, future research will aim to uncover new biological targets and therapeutic applications for compounds such as this compound. nih.govnih.gov The structural motif of isonicotinic acid is present in compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. mdpi.commdpi.commdpi.com

Future studies will likely investigate the potential of these derivatives to modulate novel targets. For example, some isonicotinic acid derivatives have shown activity against enzymes crucial for bacterial survival beyond the classical targets of isoniazid, such as MmpL3, which is involved in cell wall construction in Mycobacterium tuberculosis. nih.gov In oncology, nicotinic acid phospho-ribosyl transferase (NAPRT) has been identified as a potential target to overcome resistance to other cancer therapies. mdpi.com Exploring the activity of this compound and its analogs against a panel of kinases, proteases, and metabolic enzymes could reveal previously unknown mechanisms of action and open up new avenues for treating a variety of diseases.

Table 2: Potential Biological Targets for Isonicotinic Acid Derivatives

| Target Class | Specific Target Example | Associated Disease Area |

|---|---|---|

| Mycobacterial Enzymes | Enoyl-acyl carrier protein reductase (InhA) nih.gov | Tuberculosis |

| Mycobacterial Transporters | MmpL3 nih.gov | Tuberculosis |

| Inflammatory Pathway Enzymes | Cyclooxygenase (COX) mdpi.com | Inflammation |

| Bacterial Enzymes | Various essential bacterial enzymes mdpi.com | Bacterial Infections |

| Cancer Metabolism Enzymes | Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) mdpi.com | Cancer |

Development of Research Probes and Chemical Biology Tools

The scaffold of this compound is a valuable starting point for the development of chemical probes and tools to investigate complex biological processes. mskcc.org By chemically modifying the core structure, researchers can create specialized molecules designed for specific experimental applications. olemiss.edu For example, attaching a fluorescent dye to the isonicotinic acid derivative would allow for visualization of its uptake and subcellular localization within living cells using microscopy. mskcc.org

Similarly, incorporating a biotin (B1667282) tag could enable affinity purification experiments to identify the direct cellular binding partners (i.e., the biological targets) of the compound. mskcc.org Another strategy involves creating photo-affinity probes, which can be used to form a covalent bond with their target protein upon exposure to UV light, allowing for unambiguous target identification. Isonicotinic acid derivatives have also been used to construct colorimetric probes for detecting metal ions, demonstrating the versatility of this chemical scaffold. nih.gov The development of such chemical biology tools derived from this compound will be invaluable for dissecting its mechanism of action and for studying the function of its targets in their native cellular environment. mskcc.org

Synergistic Approaches with High-Throughput Screening in Academic Settings

High-throughput screening (HTS) has become an increasingly accessible and vital tool within academic research for discovering new functions for small molecules. nih.govresearchgate.net The future of research on this compound will likely involve synergistic approaches where libraries of its derivatives are synthesized and then evaluated in large-scale HTS campaigns. researchgate.net Academic screening centers provide the necessary infrastructure, including robotic liquid handlers and advanced detectors, to test thousands of compounds against a wide array of biological assays. nih.gov

These HTS campaigns can be used for several purposes, including primary drug discovery to identify initial hits against a specific disease target or for chemical genetics, where the compounds are used to perturb biological systems to understand gene and protein function. nih.gov For example, a library of isonicotinic acid derivatives could be screened against panels of cancer cell lines, pathogenic bacteria, or isolated enzymes to uncover novel activities. nih.gov The hits identified from these academic HTS efforts can then serve as starting points for more focused medicinal chemistry programs, often in collaboration with industry partners, to develop new therapeutic agents or research tools. researchgate.net

Q & A

Basic: What synthetic strategies are effective for preparing 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid?

Answer:

A common approach involves Suzuki-Miyaura cross-coupling to introduce the 3-fluorophenyl group. Start with a boronic ester derivative of 2-hydroxyisonicotinic acid (CAS 2557-77-9, as listed in ) and react it with 3-fluorobromobenzene under palladium catalysis (e.g., Pd(PPh₃)₄). Post-coupling, hydrolyze the ester to yield the carboxylic acid. Purification via recrystallization (e.g., using ethanol/water) ensures high purity (>97%) .

Key Considerations:

- Protect the hydroxy group during coupling to prevent side reactions.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Basic: How can structural confirmation be achieved for this compound?

Answer:

Combine NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) :

- ¹H NMR : Look for aromatic protons (pyridine ring: δ 8.2–8.5 ppm; fluorophenyl: δ 7.2–7.6 ppm).

- ¹⁹F NMR : Single peak near δ -110 ppm (meta-fluorine) .

- HRMS : Exact mass calculated for C₁₂H₈FNO₃ is 233.0491 g/mol.

Validation Tip:

Compare with spectral data of analogous compounds like 5-(3-Fluorophenyl)nicotinic acid (CAS 181705-88-4, ).

Advanced: How does the meta-fluorine substituent influence electronic properties and reactivity?

Answer:

The meta-fluorine exerts an electron-withdrawing effect via inductive forces, reducing electron density on the pyridine ring. This impacts:

- Hydrogen bonding : The hydroxy group at position 2 becomes more acidic, enhancing interactions with biological targets (e.g., enzymes) .

- Reactivity : Increased susceptibility to nucleophilic attack at the carboxylic acid group.

Supporting Data:

Studies on fluorinated pyridine analogs ( ) show meta-fluorine improves binding affinity to proteins by 20–30% compared to para-substituted derivatives.

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

Challenges:

- High polarity due to the hydroxy and carboxylic acid groups.

- Solubility issues in common organic solvents.

Solutions:

- Use DMSO/water mixtures for slow evaporation.

- Add a counterion (e.g., sodium) to improve crystal lattice formation.

- Confirm crystal structure via X-ray diffraction (e.g., as done for related fluorophenyl-pyridine derivatives in ).

Advanced: How can computational modeling predict biological activity?

Answer:

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are key:

- Docking : Screen against targets like HIV integrase (see , where a 3-fluorophenyl-containing compound showed binding to integrase).

- DFT : Calculate electrostatic potential maps to identify reactive sites (e.g., the carboxylic acid group’s nucleophilicity).

Example Workflow:

Optimize geometry at the B3LYP/6-31G* level.

Simulate binding to a protein active site (e.g., PDB ID 2WB, ).

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often stem from assay conditions or impurity profiles . Mitigate by:

- Reproducing assays : Use standardized protocols (e.g., NIST-recommended methods, ).

- Purity validation : Employ HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm >97% purity .

Case Study:

A study on 5-(3-Fluorophenyl)nicotinic acid ( ) found that residual solvents (e.g., DMF) artificially inflated cytotoxicity readings.

Advanced: What stability considerations are critical for long-term storage?

Answer:

- Light sensitivity : Store in amber vials at 0–6°C (as recommended for fluorinated aldehydes in ).

- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group.

Degradation Signs:

- Discoloration (yellowing) indicates oxidation.

- Loss of ¹⁹F NMR signal suggests defluorination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.